Bienvenue dans la boutique en ligne BenchChem!

2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol

Medicinal Chemistry Library Synthesis Retrosynthesis

2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol (CAS 1231952-71-8) is a heterocyclic building block belonging to the thiazolo[5,4-b]pyridine class, a privileged scaffold in kinase inhibitor and anti-cancer drug discovery. This compound specifically features a 2-nitrophenyl substituent and a 6-methanol group, distinguishing it from other analogs in its class.

Molecular Formula C13H9N3O3S
Molecular Weight 287.293
CAS No. 1231952-71-8
Cat. No. B595123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
CAS1231952-71-8
Synonyms2-(2-Nitrophenyl)-thiazolo[5,4-b]pyridine-6-Methanol
Molecular FormulaC13H9N3O3S
Molecular Weight287.293
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(S2)N=CC(=C3)CO)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O3S/c17-7-8-5-10-13(14-6-8)20-12(15-10)9-3-1-2-4-11(9)16(18)19/h1-6,17H,7H2
InChIKeyMULVRVQWCZXWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol (CAS 1231952-71-8): A Strategic Building Block for Thiazolo[5,4-b]pyridine-Based Drug Discovery


2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol (CAS 1231952-71-8) is a heterocyclic building block belonging to the thiazolo[5,4-b]pyridine class, a privileged scaffold in kinase inhibitor and anti-cancer drug discovery [1]. This compound specifically features a 2-nitrophenyl substituent and a 6-methanol group, distinguishing it from other analogs in its class. Thiazolo[5,4-b]pyridine derivatives have recently been demonstrated as potent, selective EGFR-TK inhibitors with IC50 values as low as 0.010 μM against HCC827 cells, comparable to Osimertinib, highlighting the value of this core scaffold [2]. The compound's structure positions it as a key synthetic intermediate, where the methanol handle and reducible nitro group provide orthogonal diversification points for generating focused libraries of biologically active compounds.

Why 2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol Cannot Be Replaced by Other Thiazolo[5,4-b]pyridine Analogs


Generic substitution within the thiazolo[5,4-b]pyridine class is fundamentally limited by the compound's unique dual orthogonal reactive handles. Closely related analogs, such as 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylic acid methyl ester (CAS 1231952-70-7) or 6-methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine , lack the free primary alcohol at the 6-position. This hydroxyl group is critical for direct etherification or esterification without prior deprotection steps, directly impacting synthetic step-count, yield, and overall efficiency in library synthesis. The presence of the 2-nitrophenyl group offers a versatile precursor to an aniline, a handle absent in analogs with non-reducible aryl substituents. Therefore, substituting this compound with a seemingly similar class member can collapse a designed synthetic route, reduce diversification potential, or introduce unintended reactivity, making it irreplaceable for specific medicinal chemistry strategies.

Quantitative Evidence for the Differentiation of 2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol from Its Closest Analogs


Synthetic Versatility: Direct Alcohol Handle vs. Methyl Ester Requires Saponification

The target compound's primary alcohol at the 6-position is a direct functional handle, enabling one-step derivatization through esterification or etherification, such as the synthesis of tert-butyl 4-((2-(2-nitrophenyl)thiazolo[5,4-b]pyridin-6-yl)methoxy)piperidine-1-carboxylate (CAS 1344033-88-0) . In contrast, the closest ester analog, Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate (CAS 1231952-70-7), requires a saponification step (e.g., using LiOH/NaOH) to access a similar hydroxyl or acid intermediate for subsequent reactions . This translates to a quantifiable difference in synthetic step count (1 vs. 2 steps) to achieve the same functional handle, directly impacting overall yield and time efficiency in parallel synthesis.

Medicinal Chemistry Library Synthesis Retrosynthesis

Nitro Group as a Latent Pharmacophore: Direct Comparison with Non-nitro Analogs

The 2-nitrophenyl substituent in the target compound is a latent aniline precursor, enabling bioreductive activation or chemical reduction to generate a primary amine. This feature is absent in direct analogs like 2-phenylthiazolo[5,4-b]pyridine or 2-(2-methoxyphenyl) derivatives. In the context of EGFR-TK inhibitors, the related thiazolo[5,4-b]pyridine compound 10k, which contains a sulfonamide moiety often derived from an aniline intermediate, demonstrated IC50 values of 0.010, 0.08, and 0.82 μM against HCC827, H1975, and A-549 cells, respectively [1]. The capacity to generate an aniline moiety in situ is critical for accessing such potent structures. The nitro group itself has been exploited to impart hypoxia-selective toxicity in other heterocyclic classes [2], a property not accessible with non-nitrogenous or non-reducible aryl substituents.

Prodrug Design Selective Toxicity Bioreduction

Core Scaffold Validation: Potent Anti-Cancer Activity of the Thiazolo[5,4-b]pyridine Class

The thiazolo[5,4-b]pyridine core has been validated as a potent anti-cancer scaffold. In a direct study of 45 derivatives, the most potent compound (10k) demonstrated IC50 values comparable to the FDA-approved drug Osimertinib against the HCC827 (0.010 μM vs. 0.009 μM for Osimertinib) and NCI-H1975 cell lines (0.08 μM vs. 0.07 μM) [1]. This class-level potency confirms that any building block, such as 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol, which allows systematic exploration of substitution patterns around this core, is a valuable asset for drug discovery. The selectivity window was also demonstrated, with compound 10k showing no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [1], highlighting the scaffold's safety profile and the importance of selective functionalization.

EGFR-TK Inhibition Non-Small Cell Lung Cancer Structure-Activity Relationship

High-Value Application Scenarios for 2-(2-Nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol


Focused Kinase Inhibitor Library Synthesis

The compound serves as an ideal starting point for generating a focused library of thiazolo[5,4-b]pyridine-based kinase inhibitors. The 6-methanol group can be directly diversified through parallel esterification or Mitsunobu reactions with diverse alcohols, while the 2-nitrophenyl group can be reduced to an aniline and subsequently sulfonylated or acylated. This approach directly mirrors the synthetic strategy used to produce the highly potent EGFR-TK inhibitor compound 10k (IC50 0.010 μM against HCC827) [1], ensuring the library is enriched with drug-like molecules.

Hypoxia-Selective Prodrug Synthesis

The 2-nitrophenyl moiety is a recognized trigger for bioreductive activation under hypoxic conditions [2], a hallmark of solid tumors. By derivatizing the 6-methanol group with a cytotoxic payload, this building block enables the creation of dual-mechanism prodrugs where the thiazolo[5,4-b]pyridine core provides kinase inhibition and the released payload induces DNA damage, specifically in hypoxic tumor regions. This approach is unavailable to non-nitro analogs.

Central Nervous System (CNS) Drug Discovery Precursor

Thiazolo[5,4-b]pyridine-6-carboxylic acid derivatives have been patented as central nervous system depressants and anti-inflammatory agents [3]. The target compound, as an alcohol analog, can be directly oxidized to the carboxylic acid or further elaborated to esters which are known to modulate CNS activity. Its alcohol group offers a synthetic advantage over the direct use of the acid by providing a neutral, more readily functionalized handle for late-stage diversification in CNS-focused analogs.

MALT-1 Protease Inhibitor Development

The thiazolo[5,4-b]pyridine scaffold is the core of a novel class of MALT-1 protease inhibitors, a target in ABC-DLBCL lymphoma [4]. Using 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol as a synthetic intermediate allows for the systematic exploration of the 6-position and the amino-derived 2-position within the MALT-1 pharmacophore model, directly supporting the structure-activity relationships outlined in AbbVie's patent series. The compound's dual functional handles are specifically suited to probe the key interactions identified in the MALT-1 active site.

Quote Request

Request a Quote for 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.